Unii-E3T5xxy9HX

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Nanotechnology and Nanoscience

Nanotechnology is a rapidly evolving field with significant implications for various sectors, including healthcare, environment, and information technology. Recent advances in the liquid-phase syntheses of inorganic nanoparticles demonstrate the potential of nanotechnology in creating new materials with unique properties and applications. This is exemplified in the electronics industry, where discoveries in semiconducting materials have led to the evolution from vacuum tubes to miniature chips, showing a close relationship between scientific discovery and technological development (Cushing, Kolesnichenko, & O'Connor, 2004).

Collaborative Scientific Endeavors

The development of collaborative working environments is crucial for managing large scientific applications, especially when dealing with geographically dispersed teams. For instance, the Unified Air Pollution Model (UNI-DEM) exemplifies a large scientific application that requires continuous development and experimentation by different institutes in Europe. Designing collaborative distributed computing environments for such large-scale projects can significantly enhance efficiency and outcomes (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Educational and Research Innovation

Educational programs play a crucial role in translating basic scientific research into practical innovations. Organizations like the National Collegiate Inventors and Innovators Alliance (NCIIA) develop and fund experiential learning in STEM innovation and entrepreneurship. This approach helps bridge the gap between scientific research and the creation of socially beneficial businesses, addressing the innovation challenge in the U.S. (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Surface Science Research

Surface science research, particularly in the field of actinides and their compounds, has made significant contributions to our understanding of materials at the atomic level. The use of surface spectroscopies like XPS, UPS, and AES in studying thin films of actinides provides valuable insights into the properties and behaviors of these materials, which can have applications in various fields including nuclear energy and material science (Gouder, 1998).

Molecular Imaging and Nanomedicine

Molecular imaging plays a vital role in assessing the health and environmental impacts of nanomaterials. The Society of Nuclear Medicine’s Center for Molecular Imaging Innovation and Translation (CMIIT) highlights emerging technologies in nanomedicine and molecular imaging, facilitating discussions among experts to explore the potential of these technologies in diagnosing and treating diseases (Sutcliffe, 2011).

Mecanismo De Acción

Target of Action

Unii-E3T5xxy9HX, also known as AZD-5991, primarily targets the protein MCL-1 (Myeloid Cell Leukemia-1). MCL-1 is an anti-apoptotic member of the BCL-2 family, which plays a crucial role in cell survival by inhibiting apoptosis (programmed cell death). Overexpression of MCL-1 is often associated with various cancers, making it a significant target for cancer therapy .

Mode of Action

AZD-5991 binds to MCL-1, inhibiting its function. By binding to MCL-1, AZD-5991 prevents MCL-1 from interacting with pro-apoptotic proteins such as BAK and BAX. This inhibition allows these pro-apoptotic proteins to initiate the mitochondrial pathway of apoptosis, leading to cell death. This mechanism is particularly effective in cancer cells that rely on MCL-1 for survival .

Biochemical Pathways

The primary biochemical pathway affected by AZD-5991 is the intrinsic (mitochondrial) apoptotic pathway. By inhibiting MCL-1, AZD-5991 promotes the activation of BAK and BAX, which leads to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c from the mitochondria into the cytosol, activating caspases that execute apoptosis. The downstream effects include the activation of caspase-9 and caspase-3, leading to the systematic dismantling of the cell .

Pharmacokinetics

The pharmacokinetic profile of AZD-5991 includes its absorption, distribution, metabolism, and excretion (ADME) properties. While specific data on AZD-5991’s pharmacokinetics are limited, it is generally understood that the compound is designed for optimal bioavailability and stability. The compound’s absorption and distribution are crucial for reaching therapeutic concentrations at the target site. Metabolism primarily occurs in the liver, and the compound is excreted through renal and biliary pathways .

Result of Action

The molecular and cellular effects of AZD-5991’s action include the induction of apoptosis in cancer cells. By inhibiting MCL-1, AZD-5991 effectively reduces the survival of cancer cells, leading to their death. This action can result in the reduction of tumor size and the inhibition of cancer progression. The compound’s efficacy in inducing apoptosis makes it a promising candidate for treating cancers with high MCL-1 expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of AZD-5991. For instance, the compound’s stability might be affected by the acidic microenvironment of tumors. Additionally, interactions with other drugs or biomolecules can modulate its effectiveness. Understanding these factors is crucial for optimizing the therapeutic use of AZD-5991 in different clinical settings .

Propiedades

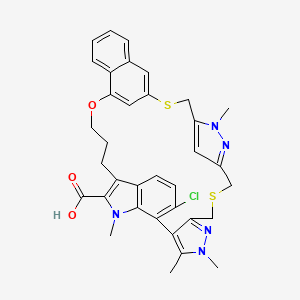

IUPAC Name |

17-chloro-5,13,14,22-tetramethyl-28-oxa-2,9-dithia-5,6,12,13,22-pentazaheptacyclo[27.7.1.14,7.011,15.016,21.020,24.030,35]octatriaconta-1(36),4(38),6,11,14,16,18,20,23,29(37),30,32,34-tridecaene-23-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H34ClN5O3S2/c1-20-31-29(38-40(20)3)19-45-17-22-15-23(41(4)37-22)18-46-24-14-21-8-5-6-9-25(21)30(16-24)44-13-7-10-26-27-11-12-28(36)32(31)33(27)39(2)34(26)35(42)43/h5-6,8-9,11-12,14-16H,7,10,13,17-19H2,1-4H3,(H,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQCEQAXHPIRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NN1C)CSCC3=NN(C(=C3)CSC4=CC5=CC=CC=C5C(=C4)OCCCC6=C(N(C7=C6C=CC(=C27)Cl)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H34ClN5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601098260 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unii-E3T5xxy9HX | |

CAS RN |

2143061-82-7, 2143010-83-5 | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2143061-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5991 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2143010835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5991 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 22H-9,4,8-(Metheniminomethyno)-14,20:26,23-dimetheno-10H,20H-pyrazolo[4,3-l][2,15,22,18,19]benzoxadithiadiazacyclohexacosine-32-carboxylic acid, 5-chloro-2,11,12,24,27,29-hexahydro-2,3,24,33-tetramethyl-, (3aS)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601098260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

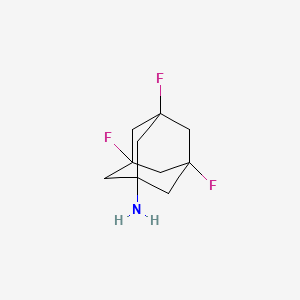

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1R,2S)-2-aminocyclohexyl]methanol](/img/structure/B3421324.png)

![2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3421329.png)

![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B3421402.png)